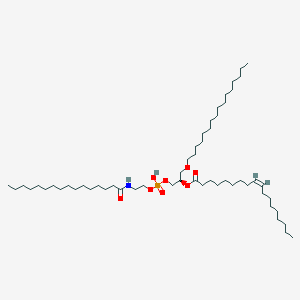
sPNAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine is a complex phospholipid compound. It is a type of ether phospholipid, which means it contains an ether bond at the sn-1 position of the glycerol backbone. This compound is known for its potential antitumor properties and has been studied for its effects on various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine typically involves the following steps:
Preparation of the glycerol backbone: The glycerol backbone is first prepared by protecting the hydroxyl groups and then selectively deprotecting the sn-1 position.
Introduction of the ether bond: An alkylation reaction is performed to introduce the octadecyl group at the sn-1 position.
Acylation at the sn-2 position: The oleoyl group is introduced at the sn-2 position through an esterification reaction.
Phosphorylation and N-palmitoylation:
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, improved purification techniques, and automated reaction setups .
Analyse Des Réactions Chimiques
Types of Reactions
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine can undergo various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to remove double bonds in the oleoyl group.
Substitution: The N-palmitoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced forms of the compound, and various substituted derivatives .
Applications De Recherche Scientifique
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of ether phospholipids in various chemical reactions.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in relation to its effects on membrane fluidity and signaling pathways.
Medicine: It has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of drug delivery systems and as a component in specialized lipid formulations
Mécanisme D'action
The mechanism of action of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine involves its incorporation into cell membranes, where it can alter membrane fluidity and affect various signaling pathways. The compound has been shown to inhibit the viability of tumor cells, possibly through the disruption of membrane integrity and interference with cell signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but lacks the ether bond at the sn-1 position.
1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine: Similar but with a hexadecyl group instead of an octadecyl group at the sn-1 position.
1-O-Octadecyl-2-palmitoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine: Similar but with a palmitoyl group at the sn-2 position instead of an oleoyl group
Uniqueness
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine is unique due to its specific combination of an ether bond at the sn-1 position, an oleoyl group at the sn-2 position, and an N-palmitoyl group at the sn-3 position. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
104672-13-1 |
|---|---|
Formule moléculaire |
C55H108NO8P |
Poids moléculaire |
942.4 g/mol |
Nom IUPAC |
[(2R)-1-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecoxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H108NO8P/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-55(58)64-53(51-61-49-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2)52-63-65(59,60)62-50-48-56-54(57)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25,27,53H,4-24,26,28-52H2,1-3H3,(H,56,57)(H,59,60)/b27-25-/t53-/m1/s1 |
Clé InChI |
PSYGBOABGWIDHH-UCNYNZSPSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonymes |
1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine plasmanyl-(N-acyl)ethanolamine sPNAE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















